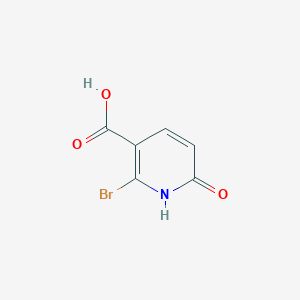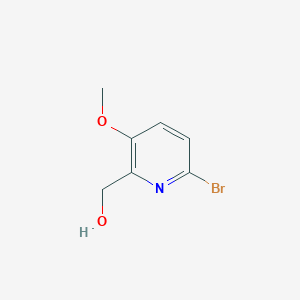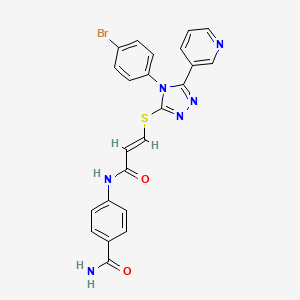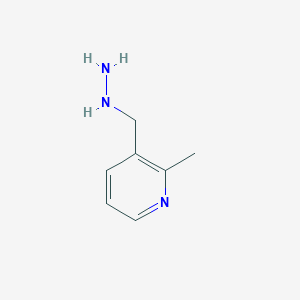
2-Bromo-6-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-hydroxynicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydroxynicotinic acid typically involves the bromination of 6-hydroxynicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form 6-hydroxynicotinic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-6-oxonicotinic acid.
Reduction: Formation of 6-hydroxynicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-hydroxynicotinic acid: Similar structure but with the hydroxyl group at the 4-position.
6-Hydroxynicotinic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Hydroxynicotinic acid: Lacks the bromine atom and has the hydroxyl group at the 2-position.
Uniqueness
2-Bromo-6-hydroxynicotinic acid is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H4BrNO3 |
|---|---|
Molekulargewicht |
218.00 g/mol |
IUPAC-Name |
2-bromo-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
XDEFTPDCDRIZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)






![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)




